molecular formula C10H11NO B2639536 1-(1-Isocyanatoethyl)-2-methylbenzene CAS No. 1339019-98-5

1-(1-Isocyanatoethyl)-2-methylbenzene

Cat. No.: B2639536
CAS No.: 1339019-98-5
M. Wt: 161.204
InChI Key: LAXZVKNOZKBMQK-UHFFFAOYSA-N
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Description

1-(1-Isocyanatoethyl)-2-methylbenzene is a chemical compound with the molecular formula C10H11NO. It is a derivative of benzene, featuring an isocyanate group attached to an ethyl chain, which is further substituted with a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene, followed by the treatment with a base to form the isocyanate group. The reaction typically requires an inert atmosphere and controlled temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isocyanatoethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ureas or amides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reactions with nucleophiles typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: Ureas and amides.

    Reduction: Amines.

    Substitution: Carbamates, ureas, and thiocarbamates.

Scientific Research Applications

1-(1-Isocyanatoethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatoethyl)-2-methylbenzene involves the reactivity of the isocyanate group. This group can readily react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

    1-Isocyanatoethylbenzene: Similar structure but lacks the methyl group on the benzene ring.

    1-Isocyanatoethyl-4-methylbenzene: Similar structure with the methyl group in the para position.

    1-Isocyanatoethyl-3-methylbenzene: Similar structure with the methyl group in the meta position.

Uniqueness: 1-(1-Isocyanatoethyl)-2-methylbenzene is unique due to the specific positioning of the isocyanate and methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(1-isocyanatoethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXZVKNOZKBMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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